molecular formula C24H19IN2 B12921688 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-31-0

9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide

Cat. No.: B12921688
CAS No.: 59715-31-0
M. Wt: 462.3 g/mol
InChI Key: UJMJDVXRLVXFGR-UHFFFAOYSA-M
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Description

This compound belongs to the pyridoindolium class, characterized by a fused pyridine-indole core with quaternary ammonium substitution. The 1,4-diphenyl and 9-methyl groups likely influence its electronic properties, solubility, and biological interactions. Below, we compare it to analogs from the evidence, focusing on structural, synthetic, and functional differences.

Properties

CAS No.

59715-31-0

Molecular Formula

C24H19IN2

Molecular Weight

462.3 g/mol

IUPAC Name

9-methyl-1,4-diphenylpyrido[2,3-b]indol-1-ium;iodide

InChI

InChI=1S/C24H19N2.HI/c1-25-22-15-9-8-14-21(22)23-20(18-10-4-2-5-11-18)16-17-26(24(23)25)19-12-6-3-7-13-19;/h2-17H,1H3;1H/q+1;/p-1

InChI Key

UJMJDVXRLVXFGR-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C=C[N+](=C31)C4=CC=CC=C4)C5=CC=CC=C5.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyrido[3,2-b]indolium Derivatives ()

Compound 5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide (11a) shares a pyridoindolium backbone but differs in substituents:

  • Substituents : A cyclohexylpentyl chain at position 5 vs. 1,4-diphenyl groups in the target compound.
  • Physical Properties : 11a has a melting point of 228–230°C . The absence of phenyl groups in 11a may reduce steric hindrance compared to the target compound.

Other derivatives (e.g., 11b–11f ) feature chloro, trifluoromethyl, or fluoro substituents, which alter electronic density and bioactivity . For example:

  • 11b (6-chloro) : Increased electronegativity may enhance antimicrobial activity.
  • 11e (8-trifluoromethyl) : Fluorine’s electron-withdrawing effect could stabilize the cationic core.
2.1.2 Pyrrolo[2,3-b]indolium Derivatives (Evidences 4–6)

Compounds like 3a-Hydroxy-1,1-dimethyl-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-1-ium () differ in their heterocyclic systems:

  • Core Structure : Pyrroloindolium (5-membered ring) vs. pyridoindolium (6-membered ring).
  • Implications : The pyrrolo system may confer greater conformational flexibility but reduced aromatic stability compared to the pyrido backbone.

Pharmacopeial and Analytical Profiles

  • Impurity Limits: Pharmacopeial standards (Evidences 4–6) for pyrroloindolium compounds include stringent impurity thresholds (e.g., ≤4.0% total impurities). Similar criteria likely apply to pyridoindolium derivatives, with substituents influencing chromatographic retention (e.g., 3a-Hydroxy-1,1-dimethyl-5-[(methylamino)sulfonyl]methyl-pyrroloindolium eluted at 0.64 Rf) .

Data Tables

Table 1: Physical and Structural Comparison of Pyridoindolium Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Reference
5-(5-Cyclohexylpentyl)-1-methyl-5H-pyrido[3,2-b]indol-1-ium iodide Pyrido[3,2-b]indolium 5-Cyclohexylpentyl, 1-methyl 228–230
9-Methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide (Target) Pyrido[2,3-b]indolium 1,4-Diphenyl, 9-methyl Not reported

Table 2: Pharmacopeial Impurity Limits for Related Compounds

Compound Name Relative Retention Time Impurity Limit (%) Reference
3a-Hydroxy-1,1-dimethyl-5-[(methylamino)sulfonyl]methyl-pyrroloindolium 0.64 ≤1.5
Sumatriptan Related Compound C 0.90 ≤1.5

Biological Activity

9-Methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide (CAS: 59715-31-0) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide is C24H19IN2, with a molecular weight of 462.326 g/mol. The compound features a pyridoindole structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC24H19IN2
Molecular Weight462.326 g/mol
CAS Number59715-31-0

Antimicrobial Activity

Research has indicated that compounds similar to 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide exhibit significant antimicrobial properties. A study conducted on pyridoindole derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of pyridoindole derivatives. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

Anti-leishmanial Activity

A notable study focused on the anti-leishmanial activity of related compounds. The results indicated that certain derivatives exhibited potent inhibition against Leishmania infantum and Leishmania donovani, with effective concentrations (EC50) in the low micromolar range. This suggests that modifications to the pyridoindole structure can enhance anti-parasitic efficacy .

Study on Antimicrobial Effects

In a comparative study involving various pyridoindole derivatives, it was found that modifications at specific positions on the indole ring significantly impacted antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .

Investigation of Anticancer Mechanisms

A detailed analysis of the anticancer mechanisms revealed that 9-methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide activates apoptotic pathways via mitochondrial dysfunction and caspase activation. In vitro assays demonstrated a marked increase in caspase-3 activity in treated cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted critical features influencing biological activity:

  • Substitution Patterns : Para substitutions on the phenyl rings often lead to increased potency against microbial and cancer cell lines.
  • Methyl Group Positioning : The presence of a methyl group at the 9-position is crucial for maintaining biological activity.

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